molecular formula C9H10N2O B13119684 3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one

Cat. No.: B13119684
M. Wt: 162.19 g/mol
InChI Key: LPQYXWKPVNLTGA-UHFFFAOYSA-N
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Description

3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a heterocyclic compound that features a pyridine ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(aminomethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one stands out due to its fused ring structure, which imparts unique chemical and biological properties. This structural feature enhances its stability and reactivity compared to simpler analogs.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and material science.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-(aminomethyl)-6,7-dihydrocyclopenta[b]pyridin-5-one

InChI

InChI=1S/C9H10N2O/c10-4-6-3-7-8(11-5-6)1-2-9(7)12/h3,5H,1-2,4,10H2

InChI Key

LPQYXWKPVNLTGA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1N=CC(=C2)CN

Origin of Product

United States

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